molecular formula C11H14N4O5 B12469787 2-(Diethylamino)-3,5-dinitrobenzamide

2-(Diethylamino)-3,5-dinitrobenzamide

Cat. No.: B12469787
M. Wt: 282.25 g/mol
InChI Key: AEXNOAJCLJXOTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Diethylamino)-3,5-dinitrobenzamide is a chemical compound for research use only, offered to support exploratory studies in medicinal chemistry and drug discovery. This compound belongs to the 3,5-dinitrobenzamide class, which is of significant scientific interest in two primary therapeutic areas. Firstly, nitroaromatic compounds like this one are investigated as hypoxia-activated prodrugs for cancer therapy . Tumor hypoxia (oxygen concentration <0.1 mmHg) is a common feature in solid tumours that can limit the effectiveness of conventional therapies. Nitroaromatic prodrugs are designed to remain inert in well-oxygenated normal tissues but undergo enzymatic reduction selectively in hypoxic regions. This bioreduction process, which involves a series of electron additions, activates the drug, leading to the release of a cytotoxic effector that can target quiescent tumour cells . The structure of this compound suggests potential as a precursor for such agents. Secondly, structurally related N-benzyl 3,5-dinitrobenzamides have demonstrated exceptional in vitro activity against drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis (MIC values as low as 0.0625 μg/mL), functioning as inhibitors of the DprE1 enzyme, a validated target for antitubercular agents . The 3,5-dinitrobenzamide scaffold is a key pharmacophore in this context. WARNING: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is strictly not for human use.

Properties

Molecular Formula

C11H14N4O5

Molecular Weight

282.25 g/mol

IUPAC Name

2-(diethylamino)-3,5-dinitrobenzamide

InChI

InChI=1S/C11H14N4O5/c1-3-13(4-2)10-8(11(12)16)5-7(14(17)18)6-9(10)15(19)20/h5-6H,3-4H2,1-2H3,(H2,12,16)

InChI Key

AEXNOAJCLJXOTG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)-3,5-dinitrobenzamide typically involves the nitration of a diethylamino-substituted benzamide. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process can be summarized as follows:

    Nitration: The diethylamino-substituted benzamide is treated with a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce nitro groups at the 3 and 5 positions of the benzamide ring.

    Purification: The reaction mixture is then neutralized, and the product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of 2-(Diethylamino)-3,5-dinitrobenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-3,5-dinitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.

Major Products Formed

    Reduction: The major product is 2-(Diethylamino)-3,5-diaminobenzamide.

    Substitution: The products depend on the nucleophile used, resulting in various substituted benzamides.

Scientific Research Applications

2-(Diethylamino)-3,5-dinitrobenzamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The diethylamino group may also play a role in modulating the compound’s interaction with biological membranes and proteins.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: Nitro Groups: The 3,5-dinitro configuration is critical for antitubercular activity across analogues. Electron-withdrawing nitro groups likely enhance interactions with bacterial enzymes or DNA . Amino/Alkylamino Groups: The diethylamino group in 2-(Diethylamino)-3,5-dinitrobenzamide improves solubility compared to non-polar substituents (e.g., azide or ester groups), but may reduce membrane permeability due to its basicity. Fused-Ring Derivatives: Compounds with fused aromatic moieties (e.g., quinoline or naphthalene rings) exhibit superior MIC values, likely due to increased planarity and target binding affinity .

Synthetic Accessibility: 2-(Diethylamino)-3,5-dinitrobenzamide is synthesized via sequential substitution and conjugation steps, achieving moderate yields (14–55% in final steps) . Azide- and fused-ring derivatives require additional steps (e.g., Staudinger reaction or cyclization), but may achieve higher yields (up to 97%) in intermediate stages .

Activity vs. Toxicity Trade-offs: While fused-ring derivatives show potent activity, their higher molecular weights (>400 Da) may challenge pharmacokinetic properties (e.g., absorption and metabolism) . 2-(Diethylamino)-3,5-dinitrobenzamide’s smaller size (312 Da) suggests better bioavailability but may necessitate higher dosages due to moderate MIC values.

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